

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)phenylboronic acid

Cat. No.: B1333556

[Get Quote](#)

4-(Dimethylamino)phenylboronic acid is a specialized aromatic boronic acid that has become an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its strategic importance lies in its role as a versatile building block, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] The presence of the electron-donating dimethylamino group on the phenyl ring significantly influences its reactivity, making it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, core applications, and field-proven protocols, designed for scientists and drug development professionals seeking to leverage this compound in their research.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a reagent are foundational to its successful application in any experimental context. **4-(Dimethylamino)phenylboronic acid** is a stable, crystalline solid under standard conditions,

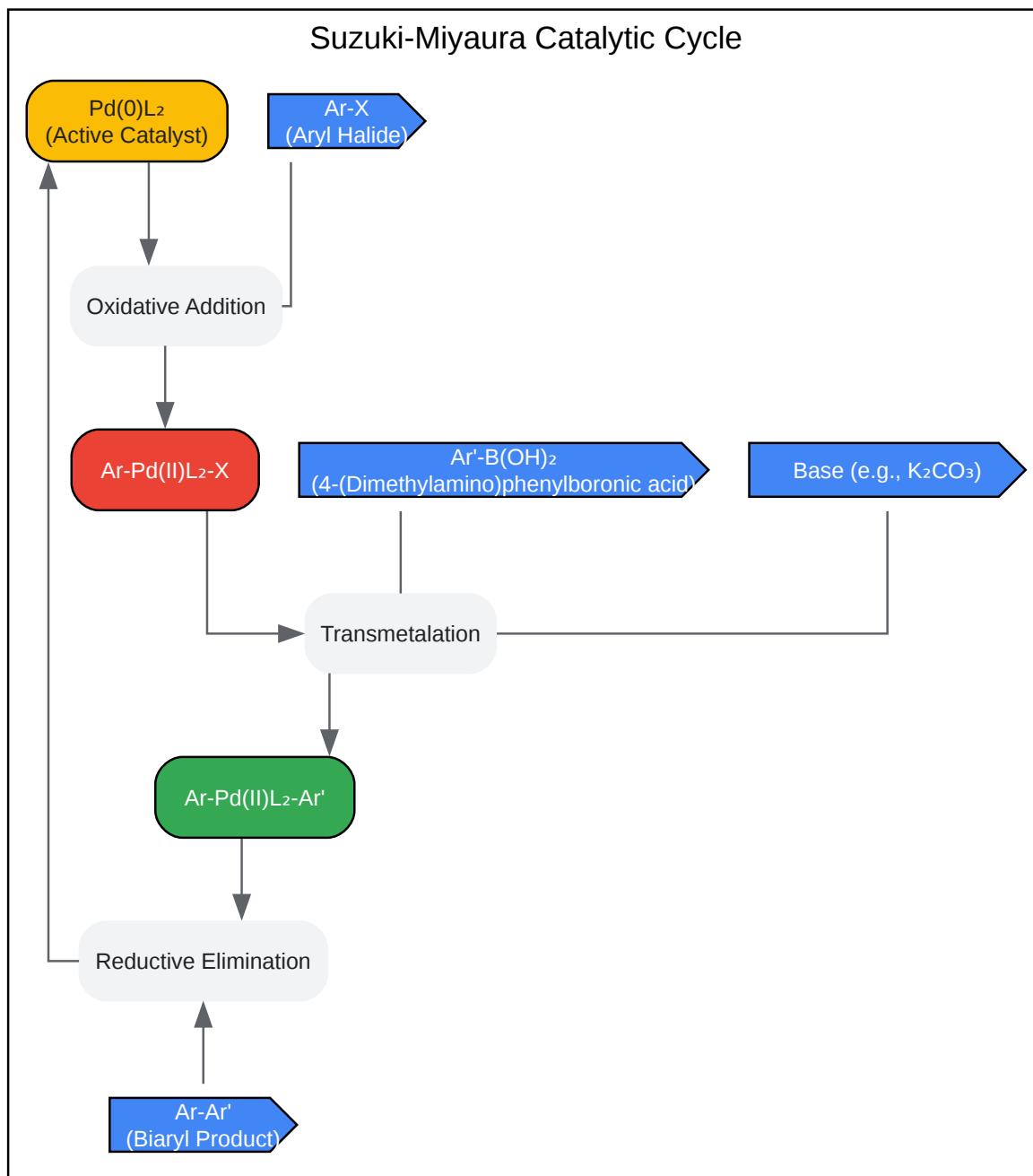
though it may contain varying amounts of its anhydride.^[2]

Property	Value	Source(s)
CAS Number	28611-39-4	[2][3]
Molecular Formula	C ₈ H ₁₂ BNO ₂	[3][4]
Molecular Weight	165.00 g/mol	[3][4]
Appearance	White to Yellow/Orange crystalline powder	[2][4]
Melting Point	~227 °C	[4]
IUPAC Name	[4- (dimethylamino)phenyl]boronic acid	[3]
Common Synonyms	4-(N,N- Dimethylamino)phenylboronic acid	

The key to its utility is the molecular structure: a boronic acid group (-B(OH)₂) attached to a benzene ring, which is activated by a strongly electron-donating dimethylamino group (-N(CH₃)₂) at the para position. This electronic configuration enhances the nucleophilicity of the aryl group, facilitating the crucial transmetalation step in cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[5][6] This Nobel Prize-winning reaction is favored for its mild conditions, high functional group tolerance, and the generally low toxicity of its boron-containing reagents.[6][7]


The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of **4-(Dimethylamino)phenylboronic acid** as the organoboron partner is strategic;

its electron-rich nature accelerates the transmetalation step, often leading to higher yields and faster reaction times compared to electron-neutral or electron-deficient boronic acids.

The cycle involves three key stages:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the dimethylaminophenyl moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

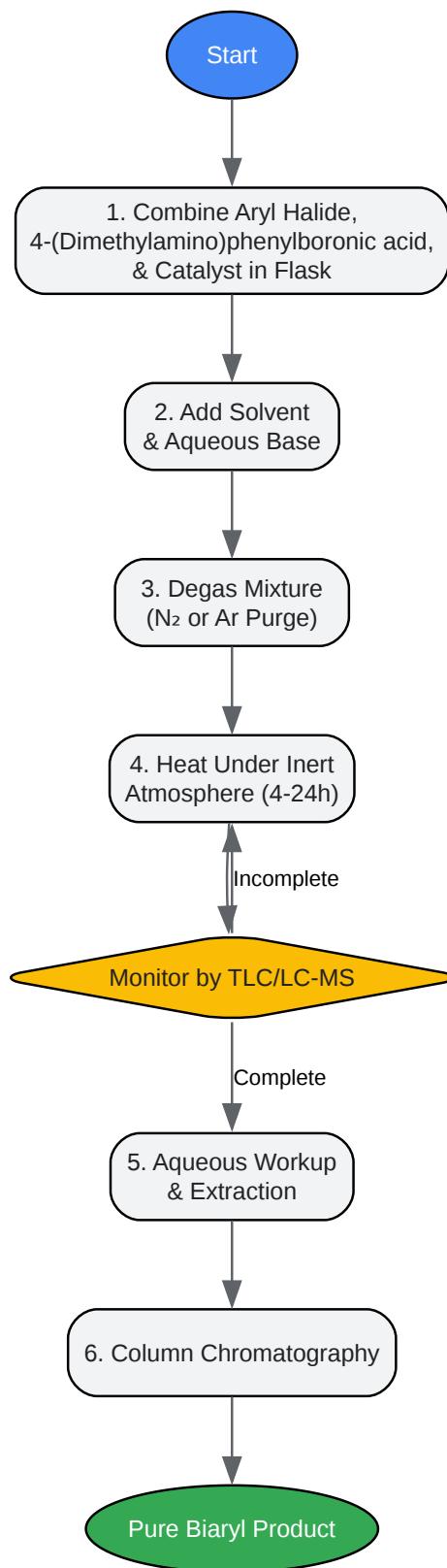
Experimental Protocol and Workflow

The following protocol is a representative, adaptable procedure for a Suzuki-Miyaura coupling reaction using **4-(Dimethylamino)phenylboronic acid**. The specific choice of catalyst, ligand, base, and solvent system is critical and should be optimized based on the reactivity of the specific aryl halide substrate.

Step-by-Step Methodology

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with **4-(Dimethylamino)phenylboronic acid**.

Materials:


- Aryl Bromide (1.0 mmol, 1.0 equiv)
- **4-(Dimethylamino)phenylboronic acid** (1.2 mmol, 1.2 equiv)[\[2\]](#)
- Palladium Catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 0.05-0.1 equiv)[\[8\]](#)
- Base (e.g., 2M aqueous K_2CO_3 or CsF , 3.0 equiv)[\[8\]](#)
- Solvent (e.g., Toluene, Dioxane, or THF)[\[8\]](#)

Protocol:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv) and **4-(Dimethylamino)phenylboronic acid** (1.2 equiv).
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The glassware must be dry to prevent hydrolysis of intermediates.
- Reagent Addition: Add the palladium catalyst and ligand (if separate).
- Solvent and Base: Add the organic solvent (e.g., 10 mL of Toluene/Dioxane 4:1) followed by the aqueous base (e.g., 10 mL of 2M Na_2CO_3).[\[8\]](#)

- Causality: A biphasic system is common and effective. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6]
- Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
- Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
- Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[8]
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8][9]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Broader Applications in R&D

The utility of **4-(Dimethylamino)phenylboronic acid** extends beyond a single reaction type. The biaryl structures it helps create are prevalent in numerous high-value applications.

- **Pharmaceutical Development:** Boronic acids are crucial for synthesizing complex organic molecules that form the backbone of modern drugs.[\[1\]](#)[\[10\]](#) This specific reagent is used in the development of therapeutics targeting cancer and diabetes.[\[1\]](#) The ability to efficiently construct C-C bonds is fundamental to creating novel active pharmaceutical ingredients (APIs).[\[11\]](#)
- **Materials Science & Electronics:** In the field of advanced materials, this compound serves as a precursor for organic light-emitting diode (OLED) materials.[\[10\]](#) The electronic properties imparted by the dimethylaminophenyl group are leveraged to create materials with specific optical and conductive characteristics essential for high-performance displays.
- **Bioconjugation and Sensors:** The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in bioconjugation and sensor technology.[\[1\]](#) This allows for the attachment of biomolecules to surfaces or the creation of sensors for detecting diol-containing molecules like saccharides.[\[1\]](#)

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure both user safety and reagent integrity. **4-(Dimethylamino)phenylboronic acid** is classified as a hazardous substance.

Hazard Class	GHS Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[3]
Eye Irritation	H319	Causes serious eye irritation	[3]
Respiratory Irritation	H335	May cause respiratory irritation	[12]

Handling Protocols:

- Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13] If dust is likely, use a NIOSH-approved respirator.[13]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Procedures: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]

Storage Conditions:

- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13]
- For long-term stability and to minimize degradation (e.g., formation of the anhydride), storage in a freezer at or below -20°C is recommended.[14]

Conclusion

4-(Dimethylamino)phenylboronic acid is a high-impact reagent whose value is rooted in its unique electronic properties and versatility in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery, organic synthesis, and materials science, a thorough understanding of its reactivity, handling requirements, and protocol optimization is essential for unlocking its full potential. By serving as a reliable building block for complex molecular design, it continues to be a key enabler of innovation across the scientific landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Dimethylamino)phenylboronic Acid | 28611-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 4-(N,N-Dimethylamino)phenylboronic acid, 96% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. nbinno.com [nbinno.com]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. 28611-39-4|4-(Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333556#4-dimethylamino-phenylboronic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com